molecular formula C22H27NO B14144964 1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone CAS No. 30389-40-3

1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone

Cat. No.: B14144964
CAS No.: 30389-40-3
M. Wt: 321.5 g/mol
InChI Key: JQHXODSVEVNYNW-UHFFFAOYSA-N
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Description

1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound with a unique structure that combines a quinoline derivative with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. Common methods include the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethanone Group: The ethanone group is introduced through Friedel-Crafts acylation, where the quinoline derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylacetophenone: A simpler compound with similar aromatic properties but lacking the quinoline structure.

    Quinoline: The core structure of the compound, known for its wide range of biological activities.

    2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: A related compound with similar structural features but different functional groups.

Uniqueness

1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone is unique due to its combination of a quinoline core with an ethanone group, providing a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

CAS No.

30389-40-3

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]ethanone

InChI

InChI=1S/C22H27NO/c1-6-17-11-13-18(14-12-17)22(5)15-21(3,4)23(16(2)24)20-10-8-7-9-19(20)22/h7-14H,6,15H2,1-5H3

InChI Key

JQHXODSVEVNYNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C)(C)C)C

Origin of Product

United States

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